molecular formula C23H16N2OS B2678267 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile CAS No. 332175-23-2

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Cat. No.: B2678267
CAS No.: 332175-23-2
M. Wt: 368.45
InChI Key: HCQFZAIYKRZWLM-MOSHPQCFSA-N
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Description

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), a highly promising target for central nervous system (CNS) disorders . This compound has demonstrated significant research value in preclinical models of psychiatric conditions, particularly as a potential therapeutic for schizophrenia, by modulating key neurotransmitter pathways. Its mechanism of action involves activating GPR52, which is uniquely expressed in the brain, leading to increased cAMP signaling and subsequent attenuation of dopamine D2 receptor signaling , a pathway critically implicated in psychosis. Researchers utilize this specific agonist to probe the neurobiology of GPR52, investigate its role in behaviors related to psychosis, and explore novel treatment strategies that may offer an alternative to conventional antipsychotics with potentially fewer side effects. The compound is supplied with high chemical purity and stability to ensure reliable and reproducible results in in vitro binding and functional assays, as well as in vivo behavioral studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-3-(5-methylfuran-2-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-16-7-12-21(26-16)13-20(14-24)23-25-22(15-27-23)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-13,15H,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQFZAIYKRZWLM-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile (CAS Number: 476676-49-0) is a compound that belongs to the thiazole-acrylonitrile family. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies.

The molecular formula of this compound is C24H16N3SC_{24}H_{16}N_3S, with a molecular weight of 397.5 g/mol. Its structure includes a thiazole ring, a biphenyl moiety, and an acrylonitrile group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in MDPI reported that derivatives of acrylonitrile showed potent growth inhibition against various cancer cell lines, with GI50 values ranging from 0.02440.0244 to 5.06μM5.06\mu M against leukemia and other cancers such as non-small cell lung cancer and ovarian cancer .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGI50 (μM)TGI (μM)
Compound AHL-60 (leukemia)0.02440.0866
Compound BNCI-H522 (lung)0.08660.938
Compound COVCAR-3 (ovarian)0.64118.6

The anticancer activity of thiazole-acrylonitrile compounds is often attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation pathways. The presence of the thiazole ring is believed to enhance interaction with biological targets involved in cancer progression.

Case Studies

A notable case study highlighted the synthesis and evaluation of various thiazole-acrylonitrile derivatives for their antimicrobial properties. The study found that specific modifications in the side chains significantly influenced their activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Summary

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC μg/mL)
Compound DStaphylococcus aureus32
Compound EEscherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs are compared based on core modifications and substituent variations (Table 1).

Key Observations:
  • Substituent Influence: The 5-methylfuran group in the target compound likely enhances solubility compared to non-methylated furans (e.g., ’s furan-2-yl derivative) due to increased hydrophobicity . The hydrazone linker in ’s analog reduces planarity compared to acrylonitrile derivatives, affecting packing efficiency . Electron-withdrawing groups (e.g., nitro in , fluoro in ) increase molecular polarity, which may alter reactivity or biological activity .
  • Stereochemical Impact :

    • The Z-configuration in acrylonitrile derivatives (e.g., ) promotes intramolecular conjugation, enhancing photophysical properties such as absorption/emission spectra. This is critical for applications in optoelectronics or photothermal materials .

Physicochemical and Functional Properties

  • Crystallinity : Isostructural analogs in exhibit triclinic (P̄1) symmetry with planar molecular conformations, except for perpendicular fluorophenyl groups. This indicates that bulky substituents (e.g., biphenyl in the target compound) may disrupt crystallinity unless balanced with planar groups .

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